molecular formula C11H14O2 B6254284 4,7-Dimethoxyindane CAS No. 38998-05-9

4,7-Dimethoxyindane

Cat. No.: B6254284
CAS No.: 38998-05-9
M. Wt: 178.2
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Description

4,7-Dimethoxyindane is an organic compound with the molecular formula C11H12O2 It is a derivative of indane, featuring methoxy groups at the 4 and 7 positions of the indane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4,7-Dimethoxyindane can be synthesized through several methods. One common approach involves the reaction of 4,7-dimethoxyindanone with boron tribromide in dichloromethane at low temperatures (0-10°C) for a couple of hours. The reaction mixture is then treated with water and extracted with methylene chloride. The organic layer is dried and purified by column chromatography using a mixture of ethyl acetate and hexane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, reagents, and purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethoxyindane undergoes various chemical reactions, including:

    Oxidation: This reaction can convert this compound to its corresponding ketone or carboxylic acid derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the indane ring.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 4,7-dimethoxyindanone, while substitution reactions can produce various halogenated or nitrated derivatives.

Scientific Research Applications

4,7-Dimethoxyindane has several applications in scientific research:

Comparison with Similar Compounds

4,7-Dimethoxyindane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern on the indane ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4,7-dimethoxy-2,3-dihydro-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-12-10-6-7-11(13-2)9-5-3-4-8(9)10/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEXQSUNVYKGSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CCCC2=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201292999
Record name 2,3-Dihydro-4,7-dimethoxy-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201292999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38998-05-9
Record name 2,3-Dihydro-4,7-dimethoxy-1H-indene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38998-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-4,7-dimethoxy-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201292999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To the cooled and stirred suspension of 4,7-Dimethoxyindan-1-one (35 gm, 0.182 mole) in Triethyl silane (105.7 gm, 0.909 mole), added Trifluoroacetic acid (350 ml) at 10-15° C. The stirring was continued at room temperature for 2 hours and quenched into the water. It was extracted with Ethyl acetate. The Ethyl acetate layer was washed with Sodium bicarbonate solution, dried over Sodium sulphate and evaporated to give crude mass which was purified by column chouromatography using 5% Ethyl acetate in hexane (22.5 gm).
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
105.7 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of intermediate A (19 g, 99 mmole), perchloric acid (2.5 ml of a 70% aqueous solution) and 10% palladium on carbon catalyst (2 g) in acetic acid (250 ml) was placed in a Paar bottle and shaken under 40 psi (2.75 bars) of hydrogen in a Paar shaker apparatus for 15 hours. Solid potassium acetate was added, and the mixture was filtered through a Celite pad. The Celite pad was washed with tetrahydrofuran, and the combined filtrates were poured into ice water (2 liters). The resulting white solid was isolated by filtration, washed with water, and dried under vacuum. Chromatography (silica, dichloromethane) afforded the desired product, 4,7-dimethoxyindane (intermediate B) as a white solid (8.5 g). White needles were obtained from ethanol:water (1:1), mp 82°-84°.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
potassium acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of intermediate A (1 g, 6 mmole), 1,3-cyclohexadiene (0.6 ml, 6 mmole), and toluene (15 ml) was refluxed about 15 hours under a nitrogen atmosphere. The solvent was removed under reduced pressure to yield 1.5 g of crude Diels-Alder adduct (intermediate B), which was used directly in the next step.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

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